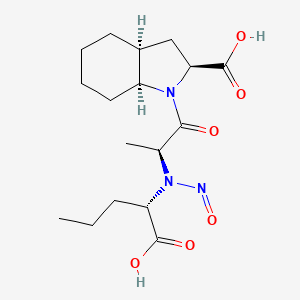

N-Nitroso Perindoprilat

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H27N3O6 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]-nitrosoamino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C17H27N3O6/c1-3-6-13(16(22)23)20(18-26)10(2)15(21)19-12-8-5-4-7-11(12)9-14(19)17(24)25/h10-14H,3-9H2,1-2H3,(H,22,23)(H,24,25)/t10-,11-,12-,13-,14-/m0/s1 |

InChI Key |

YOQYSMMWKUFSKY-PEDHHIEDSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N([C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N=O |

Canonical SMILES |

CCCC(C(=O)O)N(C(C)C(=O)N1C2CCCCC2CC1C(=O)O)N=O |

Origin of Product |

United States |

Chemical Synthesis and Preparative Methodologies

Conventional Synthetic Routes to N-Nitroso Perindoprilat (B1679611)

The traditional synthesis of N-Nitroso Perindoprilat is rooted in the well-established reaction between a secondary amine and a nitrosating agent. Perindoprilat, the active metabolite of perindopril (B612348), contains a secondary amine functionality within its structure, making it susceptible to nitrosation under specific conditions. efpia.eunih.gov

The most common pathway for the formation of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent derived from nitrite (B80452) salts, such as sodium nitrite (NaNO₂), under acidic conditions. fda.govnih.gov The reaction mechanism is initiated by the protonation of the nitrite ion in an acidic medium (typically pH 2.5-3.4) to form nitrous acid (HNO₂). oregonstate.edulibretexts.org Nitrous acid then forms a more potent electrophilic nitrosating species, the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). oregonstate.educardiff.ac.uk

The efficiency and yield of the nitrosation of perindoprilat are governed by several critical reaction parameters. The control of these factors is essential for either intentionally synthesizing the compound for analytical standard preparation or, more commonly, for preventing its formation during pharmaceutical manufacturing.

Key parameters include:

pH: The rate of nitrosation is highly pH-dependent. Acidic conditions are required to generate the active nitrosating agent, with an optimal pH typically falling between 2.5 and 3.4. oregonstate.edu

Temperature: While the reaction can proceed at ambient temperatures, kinetics are influenced by thermal conditions.

Concentration: The reaction rate is dependent on the concentration of both the amine precursor (perindoprilat) and the nitrosating agent. oregonstate.edu The rate is often proportional to the amine concentration and the square of the nitrite concentration, suggesting the involvement of dinitrogen trioxide (N₂O₃), which is formed from two molecules of nitrous acid. oregonstate.edu

Steric Hindrance: The bulky structure of ACE inhibitors like perindoprilat creates significant steric hindrance around the secondary amine nitrogen. efpia.eunih.gov This steric crowding can decrease the rate of nitrosation compared to less hindered secondary amines. nih.govnih.gov

Nitrosating Agent: While sodium nitrite with acid is standard, other nitrosating agents like tert-butyl nitrite (TBN) can also be used, sometimes under solvent-free conditions, which can offer advantages in terms of reactivity and solubility in organic solvents. schenautomacao.com.brrsc.org

Table 1: Key Parameters in Conventional Nitrosation of Perindoprilat

| Parameter | Effect on this compound Formation | Typical Conditions / Notes |

|---|---|---|

| pH | Crucial for forming the active nitrosating agent. Rate is maximal in the acidic range. | Optimal range is typically pH 2.5 - 3.4. oregonstate.edu |

| Temperature | Affects reaction kinetics. Higher temperatures can increase reaction rates. | Often conducted at ambient or slightly elevated temperatures. |

| Nitrosating Agent | Source of the nitroso group. Common agents include NaNO₂/acid and tert-butyl nitrite (TBN). fda.govschenautomacao.com.br | NaNO₂ is inexpensive; TBN offers good reactivity in organic solvents. schenautomacao.com.br |

| Amine Basicity | Influences the availability of the non-ionized amine for reaction. | The reaction occurs with the unprotonated form of the amine. oregonstate.edu |

| Steric Hindrance | The bulky structure of perindoprilat can sterically hinder the approach of the nitrosating agent, potentially slowing the reaction. efpia.eunih.gov | A significant factor for all "-pril" type ACE inhibitors. nih.gov |

Non-Conventional and Advanced Synthetic Approaches

To overcome the limitations of traditional methods, such as the use of harsh acids and poor selectivity, several non-conventional synthetic strategies have been developed for N-nitrosamine synthesis. These methods could be applied to the preparation of this compound.

Electrochemical synthesis represents a milder and more controlled approach to N-nitrosation. cardiff.ac.uk This technique typically involves the anodic oxidation of the nitrite ion to generate the nitrosating radical species (NO•) in situ. researchgate.net This method avoids the need for strong acids or other toxic chemical oxidants. researchgate.netcardiff.ac.uk

The synthesis is often performed in a continuous flow electrochemical cell. cardiff.ac.ukresearchgate.net A solution of the perindoprilat precursor and a nitrite salt (e.g., sodium nitrite) in a suitable solvent like aqueous acetonitrile (B52724) is passed through the cell. researchgate.net The sodium nitrite can serve as both the nitrosating source and the supporting electrolyte, simplifying the reaction mixture. cardiff.ac.ukcardiff.ac.uk This green chemistry approach allows for high yields and great functional group tolerance under ambient temperature and pressure. cardiff.ac.uk

Table 2: Representative Conditions for Electrochemical Flow Nitrosation

| Parameter | Description / Value | Reference |

|---|---|---|

| Cell Type | Undivided flow cell | cardiff.ac.ukresearchgate.net |

| Anode | Graphite (Gr) | cardiff.ac.ukresearchgate.net |

| Cathode | Nickel (Ni) | researchgate.net |

| Amine Concentration | ~0.2 M in Acetonitrile (MeCN) | researchgate.net |

| Nitrite Solution | ~1.0 M Sodium Nitrite (NaNO₂) in Water (H₂O) | researchgate.net |

| Flow Rate | ~0.05 mL/min | researchgate.net |

| Current | Constant current, e.g., 50 mA | cardiff.ac.ukresearchgate.net |

| Temperature | Ambient | cardiff.ac.uk |

Photochemical methods for N-nitrosamine synthesis are a less explored but potential non-conventional route. cardiff.ac.uk These reactions use light energy to induce the nitrosation of an amine. One reported approach involves a photochemical trans-nitrosation reaction, where a nitroso group is transferred from a donor molecule (like N-nitrosodiphenylamine) to a target secondary amine under irradiation. cardiff.ac.uk While specific applications to perindoprilat are not documented, this methodology represents a potential pathway for synthesis under specific, non-thermal conditions. The field remains an underexplored area of research for the synthesis of a wide scope of N-nitrosamines. cardiff.ac.uk

Continuous flow chemistry offers significant advantages for the synthesis of N-nitrosamines, including enhanced safety, precise control over reaction parameters, and improved reproducibility. schenautomacao.com.brvapourtec.com This technology is particularly valuable when dealing with potentially hazardous reagents or intermediates.

Flow reactors can be coupled with electrochemical cells as described previously. cardiff.ac.ukresearchgate.net Alternatively, they can be used with conventional chemical reagents. For instance, a solution of perindoprilat and a nitrosating agent like tert-butyl nitrite (TBN) can be pumped through a heated reactor coil. schenautomacao.com.br The precise control over residence time, temperature, and stoichiometry in a flow system allows for the optimization of the reaction to achieve high yields and purity, while minimizing the formation of by-products. The benign by-product from TBN (tert-butanol) and the continuous nature of the process can also simplify purification and isolation. schenautomacao.com.br

Synthesis for Reference Standard Preparation and Analytical Applications

The synthesis of this compound is of significant interest in the pharmaceutical industry, primarily for its role as a reference standard. The presence of nitrosamine (B1359907) impurities in drug substances is a major concern, necessitating accurately characterized standards to develop and validate analytical methods for their detection and quantification at trace levels.

The generation of high-purity this compound is essential for its use as a reference material in the impurity profiling of the drug substance Perindopril. These standards are crucial for analytical method development, validation, and routine quality control (QC) testing, ensuring that the levels of this potential impurity in pharmaceutical products are monitored and controlled within the strict safety limits set by regulatory agencies like the FDA and EMA. veeprho.com

The synthesis of this compound originates from its precursor, Perindoprilat, which is the active metabolite of the prodrug Perindopril. Perindoprilat contains a secondary amine moiety, which is susceptible to nitrosation under specific conditions. The general chemical reaction involves the interaction of Perindoprilat with a nitrosating agent.

Synthetic Pathway: The most common method for N-nitrosation is the reaction of the secondary amine with nitrous acid (HNO₂), which is typically generated in situ from an alkali metal nitrite salt, such as sodium nitrite (NaNO₂), in an acidic medium.

The reaction proceeds as follows:

Formation of Nitrosating Agent: In the presence of acid, nitrite ions form nitrous acid, which is then protonated and loses water to form the nitrosonium ion ([N=O]⁺), a potent electrophile.

Nucleophilic Attack: The secondary amine nitrogen atom on the Perindoprilat molecule acts as a nucleophile, attacking the nitrosonium ion.

Deprotonation: The resulting intermediate is deprotonated to yield the stable N-nitroso derivative, this compound.

Purification and Characterization: Achieving the high purity (>95%) required for a reference standard necessitates a robust purification strategy. Following the synthesis, the crude product is typically subjected to advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the method of choice for purifying nitrosamine impurities. evitachem.com This technique allows for the effective separation of the desired this compound from the starting material (unreacted Perindoprilat), by-products, and other impurities, yielding a final product with the required high purity.

Characterization: The identity and purity of the synthesized standard are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and analytical HPLC. These analyses provide detailed structural information and an accurate purity value, which are documented in a Certificate of Analysis (COA) that accompanies the reference standard. synzeal.comsynzeal.com

Table 1: Synthesis and Purification of High-Purity this compound

| Step | Description | Key Reagents/Techniques | Purpose |

|---|---|---|---|

| Synthesis | Nitrosation of the secondary amine in Perindoprilat. | Perindoprilat, Sodium Nitrite (NaNO₂), Acid | Formation of the N-nitroso compound. |

| Purification | Separation of the target compound from the reaction mixture. | Preparative High-Performance Liquid Chromatography (HPLC) | To achieve high purity (>95%) required for a reference standard. evitachem.com |

| Characterization | Confirmation of structure and purity. | NMR, MS, Analytical HPLC | Structural elucidation and purity verification. |

| Application | Use in pharmaceutical quality control. | Analytical method development and validation, impurity quantification. | To monitor and control this compound levels in drug products. veeprho.comsynzeal.com |

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or metabolic pathways. wikipedia.org In the context of this compound, isotopically labeled analogues are invaluable tools for mechanistic studies, pharmacokinetic research, and as internal standards for quantitative mass spectrometry analysis. evitachem.com The incorporation of stable isotopes such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) creates a molecule that is chemically identical to the unlabeled compound but has a different mass, allowing it to be distinguished and tracked. wikipedia.orgsigmaaldrich.com

Synthetic Strategies: The preparation of isotopically labeled this compound typically involves one of two main strategies:

Nitrosation of a Labeled Precursor: The most straightforward approach is to begin with an isotopically labeled version of Perindoprilat. Chemical suppliers offer various labeled forms, such as Perindoprilat-d4 and Perindoprilat-¹³C₃. medchemexpress.comaxios-research.com This labeled precursor is then subjected to the same nitrosation reaction described previously. This method ensures the isotopic label is precisely located within the core structure of the final molecule. For example, using Perindoprilat-d4 would yield this compound-d4. evitachem.comacanthusresearch.com

Use of a Labeled Nitrosating Agent: An alternative, though less common, strategy involves using a labeled nitrosating agent. For instance, reacting unlabeled Perindoprilat with sodium nitrite containing Nitrogen-15 (Na¹⁵NO₂) would introduce the ¹⁵N isotope specifically into the nitroso group of the final product. This approach is particularly useful for studies focused on the mechanism of the nitrosation reaction itself or the metabolic fate of the nitroso moiety.

Applications in Mechanistic Studies: The use of labeled this compound can help elucidate the complex mechanisms of its formation and degradation. For instance, by using labeled compounds in simulated gastric fluid or in the presence of drug product excipients, researchers can track the formation pathways and identify the sources of the atoms involved. Mass spectrometry can easily differentiate between the labeled and unlabeled species, providing clear insights into reaction kinetics and mechanisms. evitachem.com

Table 2: Isotopic Labeling Strategies for this compound

| Strategy | Description | Example Precursors | Labeled Product | Primary Application |

|---|---|---|---|---|

| Labeled Precursor | Nitrosation of an isotopically labeled Perindoprilat. | Perindoprilat-d4, Perindoprilat-¹³C₃ medchemexpress.comaxios-research.comacanthusresearch.com | This compound-d4, this compound-¹³C₃ | Use as an internal standard in quantitative MS analysis; pharmacokinetic studies. evitachem.com |

| Labeled Nitrosating Agent | Nitrosation of Perindoprilat using a labeled agent. | Perindoprilat, Sodium Nitrite-¹⁵N (Na¹⁵NO₂) | ¹⁵N-N-Nitroso Perindoprilat | Studying the mechanism of the nitrosation reaction and the metabolic fate of the nitroso group. |

Mechanisms of Formation and Elucidation of Formation Pathways

Chemical Precursors and Reactants in Nitrosation Processes

The key components involved in the formation of N-Nitroso Perindoprilat (B1679611) are the perindoprilat molecule itself, which contains a secondary amine, and a nitrosating agent, typically derived from nitrite (B80452) sources.

Perindoprilat, the active metabolite of perindopril (B612348), possesses a secondary amine within its octahydroindole-2-carboxylic acid structure. nih.govresearchgate.net This secondary amine is the primary site for nitrosation. Secondary amines are generally more reactive towards nitrosating agents compared to other amine types. europa.eu The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic nitrosating species. nih.govpjoes.com This nucleophilic attack is a crucial step in the formation of the N-nitroso bond. pjoes.com The reactivity of the secondary amine in perindoprilat is a key factor in its susceptibility to form N-Nitroso Perindoprilat. europa.euefpia.eu

Nitrite (NO₂⁻) itself is not a direct nitrosating agent. efpia.eu However, under certain conditions, particularly acidic conditions, it can be converted into various reactive nitrosating agents. efpia.eusci-hub.se These agents are the actual species that react with the secondary amine of perindoprilat. Common nitrosating agents derived from nitrite include:

Nitrous acid (HNO₂): Formed from the protonation of nitrite in acidic aqueous solutions. nih.govefpia.eu

Dinitrogen trioxide (N₂O₃): Formed from the self-reaction of nitrous acid. It is an effective nitrosating agent in both aqueous and organic solvents. nih.govsci-hub.se

Dinitrogen tetroxide (N₂O₄): Another nitrogen oxide that can act as a nitrosating agent. nih.govsci-hub.se

Nitrosyl halides (e.g., NOCl): These can be potent nitrosating agents, particularly in organic solvents. nih.gov

Organic nitrites (e.g., tert-butyl nitrite): These are powerful nitrosating agents that can function under mild conditions in both aqueous and organic media. nih.gov

The presence of trace amounts of nitrites in raw materials, excipients, or even water used in manufacturing processes can be a source for the formation of these nitrosating agents. pharmaexcipients.comefpia.eu

While perindoprilat contains a secondary amine, it's relevant to briefly consider the role of tertiary amines in nitrosamine (B1359907) formation as they can be present as impurities or in other drug molecules. Generally, tertiary amines are significantly less reactive towards nitrosation than secondary amines because the reaction requires an additional, often rate-limiting, dealkylation step. researchgate.net However, certain structural features can enhance the reactivity of tertiary amines. For instance, tertiary amines with electron-rich aromatic substituents can undergo nitrosative dealkylation more readily. nih.gov The formation of nitrosamines from tertiary amines is a slower process and typically requires more forceful conditions compared to the nitrosation of secondary amines. pjoes.comresearchgate.net

Reaction Kinetics and Thermodynamic Considerations

The rate and extent of this compound formation are influenced by several factors, including pH, temperature, and the solvent system.

The pH of the reaction environment plays a crucial role in the kinetics of nitrosation. The formation of the active nitrosating agent, nitrous acid (HNO₂), from nitrite is favored under acidic conditions. efpia.eu The rate of nitrosation generally increases as the pH decreases. However, at very low pH, the concentration of the unprotonated, reactive form of the secondary amine decreases due to protonation, which can slow down the reaction. nih.gov Therefore, there is an optimal pH range for nitrosation that balances the formation of the nitrosating agent and the availability of the reactive amine. nih.gov For most secondary amines, this optimal pH is typically in the acidic range. europa.eu

Temperature is another critical factor influencing the rate of nitrosation. Generally, an increase in temperature accelerates the reaction rate, as with most chemical reactions. efpia.eu Therefore, elevated temperatures during manufacturing or storage could potentially increase the risk of this compound formation.

Degradation-Induced Formation Mechanisms

The formation of this compound is intrinsically linked to the degradation of the active pharmaceutical ingredient (API), perindopril, and the subsequent interaction of its degradation products with nitrosating species present in the drug product matrix.

Perindopril is a prodrug that is metabolized in the body to its active form, perindoprilat. oup.comnih.gov This transformation involves the hydrolysis of an ester group. This same degradation can occur under manufacturing or storage conditions. Forced degradation studies have shown that perindopril degrades to perindoprilat under both acidic and basic hydrolysis conditions. oup.comscispace.com Thermal stress can also lead to the degradation of perindopril into other impurities. scispace.com

The critical point is that perindoprilat itself is a secondary amine. chemicea.comnih.gov Secondary amines are highly susceptible to nitrosation. europa.eubiotech-asia.org Therefore, the degradation of perindopril to perindoprilat generates the direct precursor necessary for the formation of this compound. Once perindoprilat is formed, its secondary amine group can react with a nitrosating agent (NO+) to form the corresponding nitrosamine. chemicea.comefpia.eu This makes the control of perindopril degradation a key factor in preventing the formation of its N-nitroso impurity.

Figure 1: Simplified Degradation and Nitrosation Pathway Perindopril (Prodrug) → [Degradation: Hydrolysis] → Perindoprilat (Secondary Amine) + Nitrosating Agent → this compound

The formation of this compound cannot occur without a nitrosating agent. These agents are typically not added intentionally but are generated in situ from reactive impurities present in the drug product formulation. nih.gov The most common source of these nitrosating agents is nitrite (NO₂⁻) found as a trace impurity in many common pharmaceutical excipients. acs.orgnih.govpharmaexcipients.com

Under acidic conditions, nitrite ions can form nitrous acid (HNO₂), which in turn generates the active nitrosating species, dinitrogen trioxide (N₂O₃). europa.eu This species then reacts with the secondary amine of perindoprilat. fda.gov The risk of nitrosamine formation is therefore highly dependent on the presence and concentration of nitrites in the excipients used. mdpi.com Excipients such as microcrystalline cellulose, lactose, povidone, and crospovidone have been identified as potential sources of nitrite impurities. acs.orgeuropa.eu Additionally, peroxides, which can be present in polymeric excipients, may also contribute to the generation of nitrosating agents or catalytically active aldehydes. acs.org

Table 2: Common Excipients as Potential Sources of Nitrosating Agents

| Excipient | Potential Impurity | Role in Nitrosamine Formation |

|---|---|---|

| Microcrystalline Cellulose (MCC) | Nitrites mdpi.com | Source of nitrosating agents. acs.org |

| Lactose | Nitrites mdpi.com | Source of nitrosating agents. europa.eu |

| Povidone (PVP) | Nitrites, Peroxides acs.org | Source of nitrosating agents and potential catalysts. |

| Crospovidone | Nitrites, Peroxides acs.org | Source of nitrosating agents and potential catalysts. |

| Hydroxypropyl Methylcellulose (HPMC) | Nitrites nih.gov | Source of nitrosating agents. |

| Sodium Starch Glycolate | Nitrites europa.eu | Source of nitrosating agents. |

Theoretical Models for Predicting Nitrosamine Formation Potential

Given the complexity and number of factors influencing nitrosamine formation, theoretical models have become valuable tools for risk assessment. nih.govnih.gov These models aim to predict the likelihood and rate of nitrosamine formation based on chemical principles and structural information.

Mathematical models have been developed that combine the chemical kinetics of N-nitrosation with mass balance equations. nih.govoup.com These models can simulate the formation of nitrosamines under various conditions, considering factors like pH, reactant concentrations, temperature, and the presence of catalysts or inhibitors. researchgate.netnih.gov Such kinetic models can help estimate the potential amount of a nitrosamine that could form over the shelf-life of a product. efpia.eu

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models offer another predictive approach. nih.govacs.org These computational models analyze a molecule's structure to predict its susceptibility to nitrosation. nih.gov They are built using data from experimental studies on a wide range of compounds. The models identify specific structural features or "alerts" that activate or deactivate a molecule towards nitrosation. For a molecule like perindoprilat, a QSAR model would analyze the steric and electronic environment of the secondary amine to predict its reactivity, providing a classification of its potential to form this compound, ranging from "unlikely" to "very likely". nih.gov These models are crucial for early-stage risk assessment when experimental data is limited. lhasalimited.org

Table 3: Principles of Theoretical Models for Nitrosamine Prediction

| Model Type | Principle | Application to this compound |

|---|---|---|

| Kinetic Models | Combines reaction kinetics with mass balance equations to simulate formation rates over time. nih.govoup.com | Predicts the quantity of this compound that could form in a drug product under specific storage conditions (pH, temperature, nitrite levels). |

| (Q)SAR Models | Uses structural features to predict the likelihood of a chemical reaction occurring. nih.gov | Assesses the inherent reactivity of the perindoprilat molecule towards nitrosation based on its chemical structure and functional groups. |

| Expert Rule-Based Models | A type of SAR model that uses a set of predefined chemical rules based on known activating and deactivating features to classify risk. nih.govacs.org | Categorizes the risk of this compound formation by comparing its structural features against established rules for nitrosation. |

Degradation Studies and Chemical Stability

Intrinsic Stability of N-Nitroso Perindoprilat (B1679611)

The intrinsic stability of a compound refers to its stability under normal storage conditions, without exposure to external stress factors like light, heat, or moisture. There is currently a lack of publicly available scientific literature that specifically details the intrinsic stability of pure N-Nitroso Perindoprilat. A safety data sheet for this compound indicates that information on its decomposition temperature is not known. nih.gov

Generally, the stability of N-nitroso compounds can be influenced by their molecular structure. Factors such as steric hindrance around the N-nitroso group can affect their stability.

Photodegradation Pathways

However, it is known that N-nitroso compounds, as a class, can be sensitive to light, especially UV light. nih.gov The photolysis of N-nitroso compounds can lead to the cleavage of the N-NO bond, which is a primary degradation pathway for many nitrosamines upon UV irradiation. psu.edumdpi.com This process can generate radical species that can participate in further reactions. The exact degradation products would be specific to the structure of the parent N-nitroso compound.

Thermal Degradation Characteristics

Thermal degradation refers to the decomposition of a compound at elevated temperatures. Specific data on the thermal degradation characteristics of this compound, such as its decomposition temperature and the identity of its thermal degradants, are not published. One available safety data sheet explicitly states that the decomposition temperature is "None known". nih.gov

In general, the thermal stability of N-nitroso compounds can vary significantly. Some N-nitroso compounds are known to decompose at elevated temperatures, with the rate of decomposition increasing exponentially with temperature. google.com For instance, studies on other N-nitroso compounds have shown that thermal decomposition can occur at temperatures ranging from 120°C upwards. google.com The decomposition can lead to the cleavage of the N-nitroso group and the formation of various volatile and non-volatile byproducts.

Hydrolytic Stability and Decomposition Products

Hydrolytic stability refers to the stability of a compound in the presence of water, across a range of pH values (acidic, neutral, and alkaline). There is a lack of specific studies on the hydrolytic stability and the resulting decomposition products of this compound.

For N-nitroso compounds in general, hydrolytic stability can be pH-dependent. Some nitrosamines are reported to be less stable in acidic solutions compared to neutral or alkaline solutions. nih.gov However, this can vary greatly depending on the specific molecular structure. For example, studies on N-Nitroso-Hydrochlorothiazide have shown that it degrades rapidly in neutral to alkaline conditions (pH 6-8), while being significantly more stable at acidic pH (pH 1-5). fda.gov The decomposition products of hydrolysis would be specific to the parent compound and the pH conditions. Without specific experimental data for this compound, its behavior upon hydrolysis remains uncharacterized.

Due to the lack of specific data from degradation studies on this compound, a data table on its degradation products cannot be provided.

Advanced Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Separations

Chromatographic separation is a critical step to isolate N-Nitroso Perindoprilat (B1679611) from the active pharmaceutical ingredient (API), its metabolites like perindoprilat, and other impurities or matrix components. resolvemass.ca This separation prevents ion suppression and ensures accurate quantification in mass spectrometry. thermofisher.com Various chromatographic techniques are employed, each with specific advantages for nitrosamine (B1359907) analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitrosamine impurities in pharmaceuticals. nih.gov For compounds like N-Nitroso Perindoprilat, reversed-phase HPLC is the most common approach. Methods developed for the parent drug, Perindopril (B612348), often serve as a starting point. For instance, a method for Perindopril utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). au.edu.synih.gov The unique polar chemistry of certain columns can provide excellent retentivity for nitrosamines and reliable separation from other analytes. waters.com The development of a robust HPLC method is a crucial first step before hyphenation with a mass spectrometer for sensitive detection. resolvemass.ca

Table 1: Illustrative HPLC Parameters for Analysis of Perindopril-Related Compounds Note: These parameters for the parent drug would be optimized for the analysis of its N-nitroso derivative.

| Parameter | Condition | Source |

| Column | Promosil C18 (250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol: 0.02 M Sodium Dihydrogen Phosphate (60:40, v/v), pH 3.0 | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | Fluorescence (Ex: 461 nm, Em: 535 nm) after derivatization | nih.gov |

| Column | Reversed-phase C18 | au.edu.sy |

| Mobile Phase | Phosphate buffer : Acetonitrile (65:35, v/v) | au.edu.sy |

| Flow Rate | 0.6 mL/min | au.edu.sy |

| Detection | UV at 209 nm | au.edu.sy |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. jksus.org These advantages are due to the use of columns with smaller particle sizes (typically under 2 µm). nih.gov UPLC, especially when coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful tool for quantifying Perindopril and its active metabolite, Perindoprilat, in biological matrices. nih.govxjtu.edu.cn A UPLC-MS/MS method for Perindoprilat has been successfully developed using an Acquity UPLC BEH C18 column with a gradient elution, achieving a total run time of just 4 minutes. nih.gov Such a method provides an excellent foundation for the rapid and sensitive quantification of this compound.

Table 2: UPLC Method Parameters for Perindoprilat Quantification Note: This existing method for Perindoprilat would be directly applicable for adaptation to this compound.

| Parameter | Condition | Source |

| System | ACQUITY UPLC | nih.gov |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Gradient elution with methanol-acetonitrile-ammonium acetate | nih.gov |

| Flow Rate | Not specified | nih.gov |

| Run Time | 4 minutes | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Linear Range | 0.2 - 40 ng/mL | nih.gov |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS or GC-MS/MS), is a well-established technique for nitrosamine analysis. restek.commac-mod.com It is highly effective for volatile and semi-volatile nitrosamines. mac-mod.compmda.go.jp However, its application to non-volatile, thermally labile drug substance-related nitrosamines like this compound is limited. pmda.go.jp The high temperatures used in the GC inlet can cause degradation of the parent drug substance, potentially creating nitrosamines as artifacts, which would lead to inaccurate results. researchgate.netpmda.go.jp Therefore, while GC-MS is a primary tool for smaller nitrosamines like NDMA, liquid chromatography is generally preferred for larger, more complex structures like this compound. nih.govau.edu.sy

Supercritical Fluid Chromatography (SFC) is emerging as a powerful and "green" alternative to liquid chromatography. researchgate.netuva.es Using supercritical carbon dioxide as the main mobile phase, SFC significantly reduces organic solvent consumption. uva.es This technique possesses unique properties, such as low viscosity and high diffusivity, which allow for fast and highly efficient separations. uva.es SFC has proven capable of simultaneously separating a wide range of polar and non-polar nitrosamines, along with their related drug substances. researchgate.netfu-berlin.de Given its versatility, SFC coupled with mass spectrometry (SFC-MS) presents a promising, rapid, and robust approach for the analysis of this compound, separating it from both the API and other potential impurities. fu-berlin.de

Mass Spectrometry-Based Detection

Mass Spectrometry (MS) is the definitive technique for the detection of trace-level impurities due to its exceptional sensitivity and specificity. resolvemass.ca It allows for the precise identification and accurate quantification of nitrosamines, even in complex mixtures. researchgate.netresolvemass.ca

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of nitrosamine impurities. nih.govshimadzu.com This technique provides the high sensitivity and selectivity required to detect ng/day levels of these impurities. nih.gov

For the analysis of this compound, a method would be based on those already validated for Perindopril and Perindoprilat. nih.govresearchgate.net The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode. xjtu.edu.cnnih.gov In a tandem mass spectrometer, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling very low quantification limits. nih.govedqm.eu For Perindoprilat, the mass transition m/z 341.2 → 170.1 has been used for quantification. nih.gov A similar approach would be used for this compound, with the precursor ion corresponding to its molecular mass and product ions determined through fragmentation analysis. nih.gov The high accuracy and precision of LC-MS/MS make it the definitive technique for regulatory submissions and quality control. researchgate.netresearchgate.net

Table 3: LC-MS/MS Parameters Used for the Bioanalytical Quantification of Perindoprilat Note: These conditions provide a direct template for developing a validated method for this compound.

| Parameter | Condition | Source |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor → Product Ion (Perindoprilat) | m/z 341.2 → 170.1 | nih.gov |

| Precursor → Product Ion (Perindopril) | m/z 369.10 → 172.00 | nih.gov |

| Collision Energy (Perindoprilat) | 15 eV | nih.gov |

| Spray Voltage | 4.5 kV | nih.gov |

| Capillary Temperature | 350 °C | nih.gov |

| Linear Range (Perindoprilat) | 0.2–20 ng/mL | xjtu.edu.cn |

| LOQ (Perindoprilat) | 0.5 ng/mL in human plasma | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem MS (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. thermofisher.com For nitrosamine analysis, GC coupled with a highly sensitive detector like a triple quadrupole mass spectrometer (GC-MS/MS) is often recommended due to its high selectivity and ability to achieve low detection limits. restek.com The technique offers excellent separation efficiency and, when operated in selected reaction monitoring (SRM) mode, can significantly reduce matrix interferences, which is crucial for trace-level quantification. thermofisher.com

While direct injection may be suitable for a range of nitrosamines, the volatility of the specific analyte is a key consideration. restek.com this compound, being a more complex and less volatile molecule than smaller nitrosamines like N-nitrosodimethylamine (NDMA), may require derivatization to increase its volatility and thermal stability for GC analysis. However, liquid chromatography-based methods are generally preferred for such larger, non-volatile NDSRIs.

For volatile nitrosamines amenable to GC-MS/MS, method optimization involves several parameters. Using software to model chromatographic separations can expedite the identification of a suitable analytical column and optimal conditions. restek.com Additionally, employing a "soft" ionization technique, such as using a lower electron energy (e.g., 40 eV instead of the standard 70 eV), can minimize fragmentation of the precursor ion, thereby enhancing sensitivity for low-level analysis. thermofisher.com

Table 1: Illustrative GC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Typical Setting/Condition | Purpose |

|---|---|---|

| Injection Mode | Splitless or Liquid Direct Injection | Maximizes transfer of analyte to the column for trace analysis. |

| Column | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Provides good separation for a range of nitrosamines. |

| Carrier Gas | Helium | Inert gas for carrying sample through the column. |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI is common; "soft" EI or CI can be used to preserve the molecular ion. thermofisher.com |

| Analyzer | Triple Quadrupole (QqQ) | Enables tandem MS (MS/MS) for high selectivity. |

| Acquisition Mode | Selected Reaction Monitoring (SRM) | Monitors specific precursor-to-product ion transitions, increasing selectivity and sensitivity. thermofisher.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and confirmation of trace-level impurities like this compound. Unlike nominal mass instruments, HRMS analyzers such as Orbitrap or Time-of-Flight (TOF) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically <5 ppm). nih.govrsc.org This precision allows for the determination of the elemental composition of the detected analyte.

The use of HRMS, particularly when coupled with liquid chromatography (LC-HRMS), provides excellent selectivity, which is crucial for distinguishing the target analyte from co-eluting matrix components that may have the same nominal mass. nih.govnih.gov For this compound, HRMS would confirm its identity by matching the experimentally measured accurate mass of its molecular ion with the theoretically calculated mass. This capability is vital for confirmatory testing, especially when risks of nitrosamine impurities are identified. nih.govcdnsciencepub.com

Modern LC-HRMS methods can offer a sensitive and robust alternative to traditional GC-MS techniques, capable of analyzing a wide range of nitrosamines, including those that are not amenable to GC. rsc.orglcms.cz Methodologies using instruments like the Q Exactive hybrid quadrupole-Orbitrap mass spectrometer have been developed for the analysis of multiple N-nitrosamines in various matrices. rsc.orglcms.czlabrulez.com

Table 2: Theoretical Accurate Mass Data for this compound

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Adduct/[Ion] | Theoretical Accurate m/z |

|---|---|---|---|---|

| This compound | C17H27N3O6 | 369.1900 | [M+H]+ | 370.1973 |

Ionization Techniques in N-Nitrosamine Analysis (e.g., ESI, APCI)

The choice of ionization technique is critical for achieving optimal sensitivity and is dependent on the physicochemical properties of the analyte. In the context of LC-MS analysis of this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile, and non-volatile molecules, making it a common choice for many pharmaceutical compounds. plasmion.com For the analysis of nitrosamines, positive-mode ESI typically results in the formation of protonated molecular ions ([M+H]+). nih.gov Given the structure of this compound, which contains polar functional groups, ESI is expected to be an effective ionization method.

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar and more volatile compounds that are not easily ionized by ESI. plasmion.com The analyte is first vaporized before being ionized by corona discharge-generated reactant ions. plasmion.com While some volatile nitrosamines are well-suited for APCI, ESI is often the preferred method for larger, more polar NDSRIs like this compound. Germany's Official Medicines Control Laboratory (OMCL) developed a UHPLC-APCI-MS/MS method for analyzing NDMA and N-nitrosodiethylamine (NDEA) in sartan products, demonstrating its utility for certain nitrosamines. nih.gov

Recent advancements have introduced alternative ionization sources, such as paper spray ionization (PSI), which can rapidly screen for nitrosamines in various matrices with minimal sample preparation. ojp.gov

Table 3: Comparison of Common Ionization Techniques for Nitrosamine Analysis

| Technique | Principle | Typical Analytes | Advantages for Nitrosamine Analysis |

|---|---|---|---|

| Electrospray Ionization (ESI) | Soft ionization of polar, solvated analytes. | Polar, non-volatile compounds (e.g., this compound). plasmion.com | Suitable for NDSRIs, minimizes fragmentation. |

| Atmospheric Pressure Chemical Ionization (APCI) | Ionization of analytes in the gas phase via corona discharge. | Less polar, semi-volatile compounds. plasmion.com | Effective for certain volatile nitrosamines. |

| Electron Ionization (EI) | High-energy electron beam causes fragmentation. | Volatile, thermally stable compounds (in GC-MS). | Provides reproducible fragmentation patterns for library matching. |

Spectroscopic Characterization Techniques (Excluding Basic Compound Identification)

Advanced Spectroscopic Methods for Structural Confirmation of Nitrosamines

While mass spectrometry is a primary tool for detection and quantification, other spectroscopic techniques are essential for the definitive structural confirmation of reference standards for compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for unambiguous structure elucidation.

For N-nitrosamines, NMR spectroscopy reveals characteristic structural features. A key phenomenon observed in the NMR spectra of asymmetric nitrosamines is the presence of rotamers (rotational isomers). acanthusresearch.com This arises from the partial double-bond character of the N-N bond, which restricts rotation and can lead to distinct cis and trans conformations. acanthusresearch.com These rotamers are often distinguishable in the NMR spectrum, presenting as separate sets of signals for the atoms near the nitroso group. This observation can be a strong indicator of the N-nitroso structure and provides detailed conformational information that complements mass spectral data.

Method Development and Validation Principles for Trace Analysis

The development and validation of analytical methods for quantifying this compound must adhere to stringent regulatory guidelines to ensure that the methods are reliable, accurate, and sensitive enough for their intended purpose. nih.gov The goal is to control impurities at trace levels, often in the parts-per-billion (ppb) range, which corresponds to acceptable intake (AI) limits in nanograms per day. europeanpharmaceuticalreview.comfda.gov

Strategies for Achieving Low Limits of Detection and Quantification

Achieving the required low limits of detection (LOD) and quantification (LOQ) for this compound involves a multi-faceted strategy encompassing sample preparation, chromatography, and mass spectrometry.

Sample Preparation: Techniques like solid-phase extraction (SPE) can be employed to concentrate the analyte from the sample matrix and remove interfering substances. nih.govaquigenbio.com This pre-concentration step is often crucial for reaching sub-ppb detection limits.

Chromatographic Optimization: Utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) can provide sharper peaks and better resolution, which enhances the signal-to-noise ratio and, consequently, the sensitivity. nih.gov Optimizing the mobile phase composition and gradient is critical for good peak shape and retention.

Mass Spectrometry Parameters: The sensitivity of the method is highly dependent on the MS instrument and its settings. Using highly sensitive instruments like triple quadrupole or HRMS (e.g., Orbitrap) mass spectrometers is essential. researchgate.netthermofisher.cn Method optimization includes fine-tuning parameters such as ionization source conditions (e.g., spray voltage, gas flows, temperature), selecting the most abundant and specific precursor and product ions for MS/MS analysis, and optimizing collision energies. rsc.orgresearchgate.net

Method validation must demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, LOD, and LOQ. eudoxuspress.com For trace analysis of genotoxic impurities, demonstrating a sufficiently low LOQ (e.g., ≤10% of the specification limit) is a critical requirement. europeanpharmaceuticalreview.com

Table 4: Key Method Validation Parameters for Trace Nitrosamine Analysis

| Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio ≥ 3. europeanpharmaceuticalreview.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10; RSD ≤ 25%. europeanpharmaceuticalreview.com |

| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. restek.com |

| Accuracy | The closeness of test results to the true value. | Recovery of spiked analyte typically within 70-130%. |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) typically ≤ 15%. |

Specificity and Selectivity Considerations in Complex Matrices

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. pmda.go.jp Selectivity refers to the ability to distinguish the analyte from other substances in the sample. In the context of this compound analysis, the "complex matrix" is typically the drug product formulation, which contains the active pharmaceutical ingredient (API), perindopril, and various excipients.

The primary challenge in analyzing this compound is to separate it from the significantly more abundant parent drug, perindopril, and its active metabolite, perindoprilat, as well as any other related substances. Chromatographic separation, typically using a C18 column in reversed-phase HPLC or UHPLC, is a critical step in achieving specificity. nih.govresearchgate.net

Mass spectrometry provides a high degree of selectivity through the use of selected reaction monitoring (SRM) in tandem mass spectrometry (MS/MS). thermofisher.cn In this technique, a specific precursor ion of this compound is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process minimizes interference from co-eluting compounds. For instance, a method for N-nitroso-ramipril, a structurally similar ACE inhibitor nitrosamine, utilized specific precursor-to-product ion transitions for quantification. edqm.eu

Matrix effects, where components of the sample other than the analyte of interest alter the ionization efficiency, can be a significant issue in LC-MS/MS analysis. nih.gov These effects can lead to either suppression or enhancement of the analyte signal, impacting the accuracy of quantification. To mitigate matrix effects, stable isotope-labeled internal standards are often employed. nih.gov Additionally, thorough sample preparation is crucial to remove interfering matrix components.

A summary of potential analytical techniques and their suitability for this compound analysis is presented below:

| Analytical Technique | Suitability for this compound | Key Considerations |

| LC-MS/MS | High | High sensitivity and selectivity. Suitable for non-volatile compounds. Requires effective chromatographic separation and management of matrix effects. |

| GC-MS | Moderate | May require derivatization for non-volatile compounds. Risk of thermal degradation of the analyte. |

| HPLC-UV | Low | Insufficient sensitivity for the low levels of nitrosamines typically required. |

Sample Preparation and Extraction Techniques

The goal of sample preparation is to extract the analyte of interest from the sample matrix and to remove interfering substances. For the analysis of this compound from pharmaceutical dosage forms, the choice of sample preparation technique is crucial for achieving accurate and reliable results.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices. researchgate.net In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent.

For nitrosamine analysis, various SPE sorbents can be used, including strong cation-exchange functionalized polymeric sorbents. nih.gov A study on the analysis of small molecule nitrosamine impurities in antitussive syrups demonstrated the effectiveness of SPE for sample clean-up, with matrix spike recoveries in the range of 90-120%. nih.gov This indicates that SPE can be a highly effective technique for the extraction of this compound from liquid or dissolved solid dosage forms.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous and an organic solvent. phenomenex.com For the extraction of this compound, the drug product would first be dissolved in an appropriate aqueous buffer. Then, an organic solvent in which this compound is soluble would be added. After vigorous mixing and separation of the two phases, the organic layer containing the analyte would be collected, concentrated, and analyzed.

A method for the determination of volatile N-nitrosamines in processed meats utilized liquid extraction with dichloromethane (B109758) followed by a clean-up with a phosphate buffer solution. nih.gov While this compound is not highly volatile, the principle of LLE can be adapted for its extraction. The choice of organic solvent is critical and should be optimized to ensure efficient extraction of this compound while minimizing the co-extraction of interfering substances.

Headspace Analysis for Volatile Nitrosamines (if applicable to this compound precursors)

Headspace analysis is a technique used for the analysis of volatile and semi-volatile compounds. nih.gov In this method, the sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of the headspace is then injected into a gas chromatograph for analysis.

While this compound itself is not expected to be sufficiently volatile for headspace analysis, this technique is highly relevant for the detection of potential volatile precursors that could lead to its formation. nih.govcitedrive.com For example, secondary amines that are precursors to nitrosamine formation can be volatile. A headspace GC-MS method has been developed and validated for the quantification of nitrosamine impurities and their precursors in drug products. nih.govcitedrive.comresearchgate.net This method could be adapted to screen for volatile secondary amine precursors in the raw materials used in the synthesis of perindopril or in the final drug product.

Impurity Profiling and Control Strategies in Chemical Processes

Identification of N-Nitroso Perindoprilat (B1679611) as a Process-Related Impurity

N-Nitroso Perindoprilat, chemically known as (2S,3aS,7aS)-1-(N-((S)-1-Carboxybutyl)-N-nitroso-L-alanyl)octahydro-1H-indole-2-carboxylic acid, is recognized as a process-related impurity in the synthesis of Perindopril (B612348), an angiotensin-converting enzyme (ACE) inhibitor. mdpi.comefpia.eu As a nitrosamine (B1359907) drug substance-related impurity (NDSRI), it is formed from the nitrosation of the secondary amine present in the Perindoprilat molecule, which is the active metabolite of Perindopril. efpia.euchemicea.comveeprho.com The formation of such N-nitroso compounds is a significant concern in the pharmaceutical industry due to their classification as probable human carcinogens. gmp-compliance.orgfda.gov

The presence of this compound is linked to specific conditions and materials used during the manufacturing process of the active pharmaceutical ingredient (API) or the final drug product. efpia.eu Three primary factors are required for its formation: the presence of a nitrosatable secondary amine (Perindoprilat), a nitrosating agent (typically derived from nitrite (B80452) sources), and conditions that are conducive to the nitrosation reaction. chemicea.com The risk of formation can arise from various sources, including the raw materials, reagents, and solvents used in the synthesis, as well as the manufacturing process and storage conditions of the drug product. researchgate.netresearchgate.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities, necessitating their identification and mitigation. fda.govnih.gov

Mitigation Strategies During Chemical Synthesis

To control the levels of this compound in the final drug product, a multi-faceted approach focusing on the chemical synthesis process is essential. This involves optimizing reaction conditions, carefully selecting raw materials, and employing effective purification techniques.

Optimization of Synthetic Conditions to Minimize Nitrosation

The formation of this compound can be significantly minimized by controlling the chemical environment during synthesis. Key parameters that can be optimized include pH, temperature, and the use of nitrosamine formation inhibitors.

pH Adjustment: The nitrosation of secondary amines is highly pH-dependent and typically occurs under acidic conditions. pharmaexcipients.com Maintaining a neutral or basic pH environment during critical synthesis steps can significantly reduce the rate of this compound formation. pharmaexcipients.com

Temperature Control: Elevated temperatures can accelerate the rate of nitrosation reactions. Therefore, maintaining lower temperatures during stages where both the amine precursor and potential nitrosating agents are present can be an effective control measure.

Use of Nitrosamine Formation Inhibitors (Scavengers): Incorporating certain chemical agents, known as scavengers, can effectively inhibit the formation of nitrosamines. These compounds react with nitrosating agents, preventing them from reacting with the secondary amine of Perindoprilat. mdpi.comusp.org Commonly used scavengers include antioxidants such as ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E). pharmaexcipients.comdsm-firmenich.com Other effective scavengers include sodium ascorbate, maltol, propyl gallate, and para-aminobenzoic acid (PABA). mdpi.com The effectiveness of these scavengers can vary depending on the specific chemical environment and the nature of the amine. usp.org

Below is a data table summarizing the effectiveness of various nitrite scavengers in inhibiting nitrosamine formation, which is a key strategy to prevent the formation of this compound.

| Nitrite Scavenger | Observed Effectiveness in Inhibiting Nitrosamine Formation | Reference |

|---|---|---|

| Ascorbic Acid (Vitamin C) | Recognized as one of the most effective inhibitors under most studied conditions. mdpi.comusp.org | mdpi.comusp.org |

| Sodium Ascorbate | Demonstrated complete prevention of N-nitrosophenylpiperazine (NPP) formation before stress testing. mdpi.com | mdpi.com |

| Maltol | Showed complete prevention of NPP formation before stress testing. mdpi.com | mdpi.com |

| Propyl Gallate | Effectively prevented NPP formation completely before stress testing. mdpi.com | mdpi.com |

| para-Aminobenzoic Acid (PABA) | Identified as one of the most effective inhibitors in both solution and solid-state. mdpi.comusp.org | mdpi.comusp.org |

| L-Cysteine | Recognized as a highly effective inhibitor under most conditions. mdpi.comusp.org | mdpi.comusp.org |

Selection of Raw Materials and Reagents to Avoid Precursors

The purity of raw materials, including starting materials, reagents, and solvents, is critical in preventing the formation of this compound. Nitrite impurities, which are the primary precursors to nitrosating agents, can be present in various excipients and reagents. fda.gov

A robust supplier qualification program is a crucial mitigation strategy. This involves a thorough evaluation of raw material suppliers to ensure that the materials provided have low levels of nitrite and nitrate (B79036) impurities. usp.org Manufacturers should assess the potential for nitrosamine formation based on the quality of the materials used in the synthesis of Perindopril. This includes testing for the presence of nitrites in excipients and being aware of potential contamination in recovered solvents, which could introduce nitrosamines or their precursors into the manufacturing process. gmp-compliance.org

Purification Techniques for Removal of this compound

In instances where this compound is formed despite preventive measures, effective purification techniques are necessary to remove it from the final API.

Crystallization: This is a fundamental technique for purifying solid compounds. The process of crystallization can be optimized to selectively isolate the desired API, leaving impurities like this compound in the mother liquor.

Salt Formation: The purification of Perindopril can be achieved by forming salts, such as with dicyclohexylamine. google.com This process involves treating impure Perindopril to form a salt, which can then be isolated in a purer form. This method can be effective in separating the desired compound from structurally similar impurities. google.com

Chromatography: Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), can be employed to separate and remove impurities from the final product, ensuring it meets the stringent purity requirements set by regulatory authorities. veeprho.com

In-Process Control and Monitoring of this compound

Effective in-process control and monitoring are essential to ensure that the strategies to mitigate this compound formation are successful. This involves the use of sensitive and specific analytical methods to detect and quantify the impurity at various stages of the manufacturing process.

The development and validation of appropriate analytical methods are crucial for the quality control of Perindopril. veeprho.com Highly sensitive analytical techniques are required to detect trace levels of nitrosamine impurities. nih.govnih.gov

Commonly employed analytical methods for the detection and quantification of nitrosamine impurities include:

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This is a powerful technique capable of detecting and quantifying multiple nitrosamine impurities at very low levels, with quantitation limits as low as 0.005 ppm. fda.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This method is also widely used for the quantification of various N-nitrosamine impurities in pharmaceutical products. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC methods are used to detect and quantify Perindopril-related compounds and impurities, ensuring compliance with quality standards. veeprho.com

These analytical methods are integral to a comprehensive control strategy, allowing for the routine monitoring of this compound levels and ensuring that the final product adheres to the acceptable intake limits established by regulatory agencies. veeprho.comijnrd.org

Computational and Theoretical Chemical Investigations

Quantum Chemical Studies on Nitrosation Mechanisms

The formation of N-Nitroso Perindoprilat (B1679611) occurs through the nitrosation of its precursor, perindoprilat, which contains a secondary amine functional group. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of this reaction.

DFT calculations allow researchers to model the reaction pathways between a secondary amine and various nitrosating agents. researchgate.net Common nitrosating agents in aqueous and organic solutions include dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). nih.gov The reaction typically proceeds via a nucleophilic attack by the secondary amine on the nitrosating agent. nih.gov

Studies using DFT can map the potential energy surface of the reaction, identifying transition states and calculating activation energy barriers. researchgate.netresearchgate.net This information is crucial for understanding the kinetics and feasibility of the nitrosation process under different conditions. For secondary amines, the electronic and steric properties of the molecule significantly influence the activation energy. researchgate.net In the case of perindoprilat, the steric bulk around the secondary amine group would be a key factor in determining its reactivity towards nitrosating agents. The nucleophilicity of the nitrogen atom and the reactivity of the specific nitrosating agent are also critical factors that govern the rate of the nitrosation reaction. nih.gov

Table 1: Key Aspects of Quantum Chemical Studies on Nitrosation

| Computational Method | Investigated Aspect | Significance for N-Nitroso Perindoprilat Formation |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism and pathways | Identifies the most favorable route for the nitrosation of the perindoprilat secondary amine. |

| DFT | Transition state geometry and energy | Determines the structure of the highest energy point along the reaction coordinate. |

| DFT | Activation energy barriers | Quantifies the energy required for the reaction to occur, indicating the likelihood of formation. researchgate.net |

| Quantum Mechanics (QM) | Electronic properties (e.g., nucleophilicity) | Assesses the reactivity of the nitrogen atom in perindoprilat. |

| QM | Steric hindrance analysis | Evaluates how the molecular structure around the amine group affects the approach of nitrosating agents. efpia.eu |

Molecular Dynamics Simulations Related to Stability and Interactions

While specific molecular dynamics (MD) simulations for this compound are not widely published, this computational technique is a powerful tool for investigating the stability and intermolecular interactions of drug molecules. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior in various environments, such as in solution or within a solid-state formulation.

For this compound, MD simulations could be employed to:

Assess Conformational Stability: The perindoprilat structure contains several rotatable bonds. researchgate.net MD simulations can explore the conformational landscape of the N-nitroso derivative, identifying the most stable three-dimensional structures and the flexibility of the molecule.

Analyze Interactions with Solvents: By simulating the compound in an aqueous environment, researchers can study how water molecules arrange around the this compound molecule and form hydrogen bonds. This is crucial for understanding its solubility and stability in solution.

Investigate Drug-Excipient Interactions: In a pharmaceutical formulation, the stability of an impurity can be influenced by its interactions with excipients. MD simulations can model these interactions at an atomic level, helping to predict potential incompatibilities or stabilizing effects. nih.gov

The process involves setting up a simulation box containing the molecule of interest and its environment, then solving Newton's equations of motion for every atom over a series of small time steps. mdpi.com Analysis of the resulting trajectory provides insights into properties like root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

Table 2: Potential Applications of MD Simulations for this compound

| Simulation Goal | Key Parameters to Analyze | Potential Insights |

|---|---|---|

| Conformational analysis | Dihedral angles, Radius of gyration | Identifies preferred molecular shapes and overall compactness. |

| Stability in aqueous solution | Root-Mean-Square Deviation (RMSD), Hydrogen bonds | Evaluates structural drift from the initial state and interactions with water. |

| Interaction with excipients | Radial distribution functions, Binding energy | Characterizes the proximity and strength of interactions with formulation components. |

| Flexibility analysis | Root-Mean-Square Fluctuation (RMSF) | Pinpoints which parts of the molecule are most mobile. mdpi.com |

In Silico Prediction of Formation Potential for this compound

In silico (computer-based) tools are increasingly used for the risk assessment of N-nitrosamine impurity formation in pharmaceutical products. nih.govlhasalimited.org The potential for this compound to form from its parent drug is high because perindoprilat is a secondary amine, which is considered one of the most reactive precursors for nitrosation. nih.govcphi-online.com

Knowledge-based systems and prediction software can assess the theoretical potential of an active pharmaceutical ingredient (API) to form a nitrosamine (B1359907). lhasalimited.orgfreethinktech.com These predictions are based on a set of established chemical transformation rules and mechanistic knowledge. lhasalimited.org The risk assessment considers several factors:

Presence of a Vulnerable Amine: Perindoprilat contains a secondary amine moiety, making it a high-risk precursor.

Presence of Nitrosating Agents: The formation requires a source of nitrite (B80452), which can be present as an impurity in excipients or from other sources. lhasalimited.org

Reaction Conditions: Factors such as pH, temperature, and the presence of catalysts or inhibitors influence the reaction rate. nih.gov

In silico software can be used to predict potential degradation pathways for a drug substance, highlighting the risk of N-nitrosamine formation if a source of nitrites is present. nih.govlhasalimited.org This predictive approach is a key component of the risk assessment strategies mandated by regulatory agencies to ensure drug product quality and safety. lhasalimited.org

Table 3: Factors for In Silico Prediction of this compound Formation

| Factor | Relevance to Perindoprilat | Predicted Risk Level |

|---|---|---|

| Amine Type | Secondary amine | High (Secondary amines are highly susceptible to nitrosation). nih.gov |

| Amine Basicity (pKaH) | The basicity influences the concentration of the unprotonated, reactive form of the amine. | Moderate to High (Dependent on specific pKaH value and reaction pH). |

| Steric Hindrance | The amine is part of a complex, bulky molecule. | May slightly decrease reactivity compared to simple amines, but risk remains. efpia.eu |

| Nitrite Source | Potential for trace amounts in common pharmaceutical excipients. researchgate.net | Variable (Depends on the specific formulation and quality of raw materials). |

Structure-Reactivity Relationships within N-Nitroso Compounds

Structure-Reactivity Relationships (SRRs) are fundamental to understanding the chemical and biological properties of N-nitroso compounds, including their potential for mutagenicity. nih.govnih.gov The key mechanism for the mutagenic activity of many simple nitrosamines involves metabolic activation by cytochrome P450 enzymes, specifically through α-hydroxylation (the addition of an -OH group to the carbon atom adjacent to the nitroso group). efpia.eu

This compound belongs to a class of N-nitroso derivatives of ACE inhibitors. These compounds share a common structural motif that significantly impacts their reactivity. efpia.eu

Steric Hindrance at α-Carbons: In this compound, as with other nitroso-ACE inhibitors like N-nitroso-ramipril, both carbon atoms alpha to the nitrosamine group are tertiary and highly sterically hindered by large, bulky substituents. efpia.eu This steric bulk is predicted to strongly inhibit the enzymatic α-hydroxylation step that is critical for metabolic activation. efpia.eu

Electronic Effects: The presence of electron-withdrawing groups, such as the carboxyl and amide functionalities near the nitroso group, can decrease the favorability of the α-hydroxylation mechanism from an energetic standpoint. nih.gov

Polarity: this compound contains a free carboxylic acid, making it a relatively polar molecule. Increased polarity can disfavor the CYP-mediated metabolism required for activation. efpia.eu

Based on these structural features, which are shared across nitroso-ACE inhibitors, it is hypothesized that this compound is significantly less likely to undergo the metabolic activation pathway associated with potent mutagenicity. efpia.eu Computational models, including quantum mechanics, are used to support these assessments by calculating the energetics of metabolic pathways and visualizing the steric constraints around the reactive sites. efpia.eunih.gov

Table 4: Structure-Reactivity Analysis for this compound

| Structural Feature | Description in this compound | Predicted Impact on Reactivity/Metabolic Activation |

|---|---|---|

| α-Carbon Substitution | Both α-carbons are tertiary (each bonded to three other carbons). | Strongly reduces or prevents metabolic α-hydroxylation. efpia.eu |

| Steric Environment | Large, bulky groups are attached to the α-carbons. | Hinders the approach of metabolic enzymes to the α-hydrogens. efpia.eu |

| Presence of Carboxylic Acid | A free carboxylic acid group is present in the molecule. | Increases polarity, which may disfavor interaction with CYP enzymes. efpia.eu |

| Overall Reactivity | Based on the above features. | Predicted to have low potential for forming the highly reactive diazonium ion responsible for mutagenicity. efpia.eu |

Compound Index

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying N-Nitroso Perindoprilat in pharmaceutical formulations?

- High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are widely used for structural characterization and quantification. For example, HPLC can resolve rotamers of N-nitroso compounds (e.g., metoprolol N-nitroso and ramipril N-nitroso), while NMR confirms rotational isomerism and structural integrity . These methods are critical for ensuring impurity levels comply with FDA and EMA safety limits.

Q. What experimental models are suitable for studying the hemodynamic effects of Perindoprilat?

- Hypovolemic Brattleboro rats (vasopressin-deficient) instrumented with pulsed Doppler flow probes and intravascular catheters are effective models. These allow real-time monitoring of regional blood flow and pressure changes. Co-administration of nitric oxide synthase inhibitors like L-NAME can elucidate the role of nitric oxide in ACE inhibitor activity .

Q. How is Perindopril metabolized to its active form, Perindoprilat, and what factors influence its bioavailability?

- Perindopril is a prodrug metabolized in the liver to Perindoprilat, with ~27% systemic bioavailability. Food intake reduces conversion efficiency, necessitating controlled fasting conditions in pharmacokinetic studies. Renal clearance (17-hour half-life) and protein binding (60% for Perindopril vs. 10-20% for Perindoprilat) are key determinants of tissue distribution and elimination .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data for this compound?

- Use surrogate compounds with robust carcinogenicity data (e.g., structurally similar N-nitroso derivatives) for read-across analysis. This approach is endorsed by regulatory bodies to estimate risk when direct evidence is limited. For instance, nitrosamine surrogates with shared chemical environments can provide qualitative or quantitative risk assessments .

Q. What experimental designs are optimal for assessing nitric oxide’s role in Perindoprilat-mediated hemodynamic effects?

- Employ a factorial design with hypovolemic models divided into groups receiving: (1) Perindoprilat alone, (2) Perindoprilat + L-NAME (nitric oxide synthase inhibitor), and (3) saline controls. Measure changes in renal, mesenteric, and hindquarters blood flow. Statistical comparisons (e.g., ANOVA with post-hoc tests) can isolate nitric oxide-dependent vs. -independent mechanisms .

Q. What strategies mitigate this compound formation during drug manufacturing and storage?

- Control nitrosating agents (e.g., nitrites) during synthesis and storage. Monitor secondary amine precursors in raw materials. Accelerated stability studies under varying pH, temperature, and humidity can identify risk conditions. Analytical quality-by-design (QbD) approaches ensure impurity thresholds remain below 0.03 ppm, aligning with ICH M7(R1) guidelines .

Q. How can tissue-specific ACE inhibition by Perindoprilat be evaluated in preclinical models?

- Use radiolabeled Perindoprilat in autoradiography or positron emission tomography (PET) to map tissue distribution. Compare affinity ratios (e.g., endothelial vs. renal ACE binding) in knockout models or via competitive binding assays. Pharmacodynamic markers like angiotensin II levels in tissue homogenates provide functional validation .

Methodological Considerations

- Data Contradictions : Address discrepancies in carcinogenicity or metabolic studies by integrating cross-disciplinary data (e.g., pharmacokinetic modeling, epidemiological surveys, and in vitro mutagenicity assays) .

- Impurity Profiling : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with quantum mechanical calculations to predict nitrosamine formation pathways .

- Ethical Compliance : Adhere to Good Laboratory Practice (GLP) and ICH guidelines for toxicity testing, ensuring reproducibility and regulatory acceptance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.